molecular formula C25H53NO8P2 B5518675 hexyl [bis(hexyloxy)phosphoryl](diisopropoxyphosphoryl)carbamate

hexyl [bis(hexyloxy)phosphoryl](diisopropoxyphosphoryl)carbamate

Cat. No.: B5518675
M. Wt: 557.6 g/mol
InChI Key: VTELKARCJTYSFV-UHFFFAOYSA-N
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Description

Hexyl [bis(hexyloxy)phosphoryl](diisopropoxyphosphoryl)carbamate is a useful research compound. Its molecular formula is C25H53NO8P2 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 557.32464164 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphorylation of Hydroxy Functions

Bis(allyloxy)(diisopropylamino)phosphine, a compound related to phosphorylating agents, demonstrates its utility in the effective phosphorylation of hydroxy functions. This process involves activation followed by oxidation, leading to the preparation of phosphorylated substrates, which can be analogously related to the chemical structure and potential applications of hexyl bis(hexyloxy)phosphorylcarbamate in synthesizing or modifying organic compounds (Bannwarth & Küng, 1989).

Antineoplastic Agent Synthesis

The synthesis and evaluation of bis[(carbamoyloxy)methyl] derivatives, including furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives, highlight the potential of carbamate compounds in the development of antineoplastic agents. These compounds were synthesized and tested for their activity against murine P388 lymphocytic leukemia, showing the broader relevance of carbamate derivatives in medicinal chemistry (Anderson & Jones, 1984).

Flame Retardant Materials

Phosphorus-containing diamines have been synthesized for use as curing agents in epoxy resins, yielding phosphorus-containing epoxy resins. This application demonstrates the role of phosphorus and carbamate compounds in enhancing flame retardancy of materials, suggesting potential areas where hexyl bis(hexyloxy)phosphorylcarbamate could be applied in material science for developing flame-resistant materials (Liu et al., 1997).

Bioremediation of Environmental Pollutants

Compounds such as bisphenol A, identified as environmental obesogens, have been studied for their degradation and bioremediation using enzymes like laccase. This research area underscores the importance of chemical compounds in environmental science, particularly in the degradation of persistent organic pollutants, where hexyl bis(hexyloxy)phosphorylcarbamate could potentially find application in enhancing bioremediation processes (Chhaya & Gupte, 2013).

These applications provide a broad view of the scientific research relevance of compounds structurally related to hexyl bis(hexyloxy)phosphorylcarbamate, spanning from chemical synthesis to environmental bioremediation. Further research and exploration are necessary to directly link these applications to the specified compound.

Properties

IUPAC Name

hexyl N-dihexoxyphosphoryl-N-di(propan-2-yloxy)phosphorylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53NO8P2/c1-8-11-14-17-20-30-25(27)26(36(29,33-23(4)5)34-24(6)7)35(28,31-21-18-15-12-9-2)32-22-19-16-13-10-3/h23-24H,8-22H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTELKARCJTYSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N(P(=O)(OCCCCCC)OCCCCCC)P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53NO8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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